molecular formula C8H5NO3 B2988749 3-Cyano-5-hydroxybenzoic acid CAS No. 1163141-57-8

3-Cyano-5-hydroxybenzoic acid

Cat. No.: B2988749
CAS No.: 1163141-57-8
M. Wt: 163.132
InChI Key: AIJZBNIPPCUFCO-UHFFFAOYSA-N
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Description

3-Cyano-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) at the third position and a hydroxyl group (-OH) at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-hydroxybenzoic acid typically involves the nitration of 3-cyano-5-hydroxybenzaldehyde followed by oxidation. The nitration process introduces a nitro group, which is subsequently reduced to an amino group. The amino group is then oxidized to form the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Salicylic acid: Contains a hydroxyl group at the second position instead of the fifth.

    p-Hydroxybenzoic acid: Lacks the cyano group.

    Protocatechuic acid: Contains two hydroxyl groups at the third and fourth positions.

Uniqueness: 3-Cyano-5-hydroxybenzoic acid is unique due to the presence of both a cyano and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

3-cyano-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJZBNIPPCUFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163141-57-8
Record name 3-cyano-5-hydroxybenzoic acid
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